molecular formula C9H8ClN5 B1359956 N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 718-43-4

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1359956
CAS No.: 718-43-4
M. Wt: 221.64 g/mol
InChI Key: VCOVYIZDTWXVSB-UHFFFAOYSA-N
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Description

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the triazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The general reaction scheme is as follows:

    Step 1: Cyanuric chloride is dissolved in an organic solvent like acetone or tetrahydrofuran.

    Step 2: 3-chloroaniline is added to the solution, followed by the addition of a base.

    Step 3: The reaction mixture is stirred at a specific temperature (usually around 0-5°C) to facilitate the formation of the desired product.

    Step 4: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

    Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized triazine derivatives.

    Reduction Products: Reduced triazine derivatives.

Scientific Research Applications

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with the chlorine atom in the para position.

    N2-(3-bromophenyl)-1,3,5-triazine-2,4-diamine: Bromine atom instead of chlorine.

    N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine: Methyl group instead of chlorine.

Uniqueness

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOVYIZDTWXVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222051
Record name s-Triazine, 2-amino-4-(m-chloroanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718-43-4
Record name s-Triazine, 2-amino-4-(m-chloroanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-(m-chloroanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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